2-Methoxycyclohexanone

Description

Historical Context and Early Investigations of 2-Methoxycyclohexanone

Early investigations into this compound were often intertwined with broader studies on cyclohexanone (B45756) derivatives and their reactivity. Initial synthetic approaches were developed, laying the groundwork for more sophisticated methods. One of the foundational methods for synthesizing (S)-2-Methoxycyclohexanone involved a multi-step process starting from (S)-α-benzylidene cyclohexanol. This process included the oxidative cleavage of the benzylidene group and subsequent methylation of the resulting hydroxyl group.

Conformational analysis of this compound through infrared spectroscopy and theoretical calculations has also been a subject of early research, providing fundamental insights into its three-dimensional structure and how it influences its chemical behavior. thegoodscentscompany.com These early studies, while perhaps not focused on the large-scale applications seen today, were crucial in establishing the fundamental chemical and physical properties of this compound, paving the way for its later use in more complex chemical transformations.

Significance in Modern Organic Synthesis and Catalysis

The true significance of this compound in contemporary chemistry lies in its versatility as a synthetic intermediate and its role in innovative catalytic systems. Its applications span from the synthesis of valuable industrial chemicals to the creation of complex, biologically active molecules.

A Valuable Precursor for Adipic Acid and Monomethyl Adipate (B1204190)

A significant area of research has focused on the conversion of this compound, which can be derived from the hydrogenation of guaiacol (B22219) (a lignin-based compound), into adipic acid. rsc.orgresearchgate.net Adipic acid is a crucial monomer in the production of nylon and other polymers. rsc.org Traditional methods for adipic acid synthesis often involve the use of harsh reagents like nitric acid, which generate significant environmental concerns, including the release of nitrous oxide, a potent greenhouse gas. rsc.org

Recent breakthroughs have demonstrated the efficient, aerobic oxidation of this compound to adipic acid using a phosphotungstic acid catalyst. rsc.org This method is noteworthy for its high yield (up to 86% molar basis) and the stability and reusability of the catalyst. rsc.org The reaction proceeds under relatively mild conditions and utilizes molecular oxygen as the oxidant, presenting a greener alternative to conventional processes. rsc.org The proposed mechanism suggests that the substrate is activated by one-electron oxidation by the catalyst before reacting with oxygen, avoiding a free-radical auto-oxidation pathway. rsc.org

Furthermore, research has explored the selective oxidation of this compound to monomethyl adipate, another valuable chemical building block. researchgate.net This transformation has been achieved using acidic ionic liquids as catalysts, which facilitate the reaction through a cooperative mechanism of hydrogen-bonding and electrostatic interactions. researchgate.net This process boasts high conversion rates (99.4%) and good yields of monomethyl adipate (66.6%) under metal-free and mild conditions. researchgate.net

Role in Asymmetric Synthesis and Catalysis

The chiral nature of this compound, particularly its enantiomers, makes it a valuable tool in asymmetric synthesis. The (S)-enantiomer, for instance, is a critical intermediate in the synthesis of antibiotics.

Kinetic resolution of racemic this compound is a key strategy for obtaining enantiomerically pure forms. Asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium-BINAP complexes, has proven effective in this regard. These catalysts can selectively reduce one enantiomer, allowing for the separation of the desired chiral alcohol or ketone. This approach overcomes the limitations of earlier methods that used strong bases, which could lead to undesirable side reactions.

This compound also serves as a reagent in the synthesis of catalysts themselves. For example, it is used in the preparation of trans-RuH(η1-BH4)(binap)(1,2-diamine), a catalyst for the asymmetric hydrogenation of simple ketones under base-free conditions.

Biotransformations

The biotransformation of this compound represents a growing area of interest, aligning with the principles of green chemistry. Endophytic fungi have been shown to be capable of converting this compound into other useful compounds with high yields and enantiomeric excess. unirioja.es This highlights the potential of using microbial systems to perform selective and efficient chemical transformations.

Scope and Objectives of Current Research Trends

Current research on this compound is driven by the dual goals of developing more sustainable chemical processes and accessing novel, complex molecules. The primary research trends can be summarized as follows:

Green Chemistry and Biomass Valorization: A major focus is on utilizing this compound as a platform molecule for the synthesis of value-added chemicals from renewable resources like lignin (B12514952). rsc.orgrsc.org The selective hydrogenation of guaiacol to this compound is a key step in this process, with studies focusing on optimizing catalyst performance (e.g., Pd/TiO2 catalysts) to improve yield and selectivity. rsc.org The subsequent conversion to adipic acid or other monomers is a prime example of creating a sustainable pathway to industrial chemicals. rsc.orgrsc.org

Advanced Catalytic Systems: The development of more efficient and selective catalysts for the transformation of this compound remains a priority. This includes the exploration of heteropolyacids, ionic liquids, and metal-free catalysts for oxidation reactions. rsc.orgresearchgate.netresearchgate.net For asymmetric transformations, the design of new chiral ligands and catalysts continues to be an active area of research to achieve higher enantioselectivity and broader substrate scope.

Electrochemical Synthesis: An emerging trend is the use of electrochemical methods for the synthesis of adipic acid from this compound. rsc.org A recent study demonstrated a flavin-catalyzed electrochemical process that uses air and water as oxidants under mild, metal-free conditions, achieving a 76% yield of adipic acid. rsc.org This approach offers a highly sustainable alternative to traditional methods.

Enantioselective Synthesis and Natural Product Synthesis: The application of chiral this compound and its derivatives in the enantioselective synthesis of complex natural products and pharmaceuticals is an ongoing endeavor. nih.govrsc.org Its ability to introduce chirality and serve as a versatile scaffold makes it a valuable tool for synthetic chemists.

Interactive Data Tables

Table 1: Catalytic Oxidation of this compound

| Catalyst | Oxidant | Product | Yield | Reference |

| Phosphotungstic acid | O₂ | Adipic Acid | 86% (molar basis) | rsc.org |

| Acidic ionic liquid | O₂ | Monomethyl Adipate | 66.6% | researchgate.net |

| Flavin (electrochemical) | Air/H₂O | Adipic Acid | 76% | rsc.org |

Table 2: Asymmetric Hydrogenation for Kinetic Resolution

| Catalyst System | Substrate | Outcome | Reference |

| RuCl₂(diphosphine)(diamine) | Racemic this compound | High enantiomer discrimination | |

| trans-RuH(η¹-BH₄)(binap)(1,2-diamine) | Simple ketones | Asymmetric hydrogenation |

Table 3: Biotransformation of this compound

| Organism | Transformation | Product | Reference |

| Endophytic fungi | Conversion | Various useful compounds |

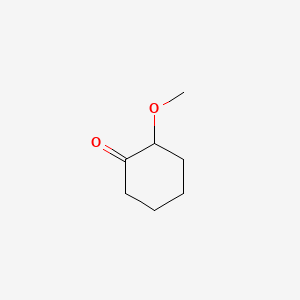

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJURPHZXCLFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864060 | |

| Record name | Cyclohexanone, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7429-44-9 | |

| Record name | 2-Methoxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxycyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxycyclohexanone and Its Derivatives

Chemoenzymatic and Biocatalytic Approaches to Chiral 2-Methoxycyclohexanone Enantiomers

The demand for enantiomerically pure compounds in the pharmaceutical industry has spurred the development of chemoenzymatic and biocatalytic methods for producing chiral this compound enantiomers. These approaches offer high selectivity under mild reaction conditions.

Microbially-Aided Preparations and Enantioselective Transformations

Microbial biocatalysis is a powerful tool for the enantioselective synthesis of chiral molecules. Specific microbial strains can be employed for the asymmetric transformation of racemic this compound or its precursors. For instance, the yeast Yarrowia lipolytica has been utilized for the enantioselective preparation of (S)-2-methoxycyclohexanone, achieving high yields under optimized conditions. This process often involves the selective reduction of the ketone to the corresponding alcohol or the oxidation of a chiral alcohol to the desired ketone enantiomer. The use of whole-cell biocatalysts, such as endophytic fungi, has also shown promise in the biotransformation of this compound into other valuable chiral compounds with high enantiomeric excess.

Lipase-Catalyzed Enantioselective Acylation Strategies

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze enantioselective reactions. In the context of this compound, lipases are primarily used in the kinetic resolution of racemic 2-methoxycyclohexanol, a direct precursor to the chiral ketone. This strategy involves the enantioselective acylation of one of the alcohol enantiomers, leaving the other unreacted. The acylated and unacylated enantiomers can then be easily separated. Subsequent oxidation of the resolved alcohol enantiomers yields the corresponding (R)- or (S)-2-methoxycyclohexanone. This chemoenzymatic approach, combining enzymatic resolution with a chemical oxidation step, is an effective route to obtaining enantiomerically pure this compound. nih.govcore.ac.uk

Catalytic Hydrogenation and Dehydrogenation Routes

Catalytic hydrogenation of aromatic compounds derived from renewable resources like lignin (B12514952) is a key strategy for producing valuable cycloalkanes and cycloalkanones. The selective hydrogenation of guaiacol (B22219), a major component of lignin, to this compound is a particularly important transformation. rsc.orgresearchgate.netrsc.org

Selective Hydrogenation of Guaiacol to this compound over Supported Palladium Catalysts

The selective hydrogenation of guaiacol to this compound presents a greater challenge than the hydrogenation of phenol (B47542) to cyclohexanone (B45756) due to the lower reactivity of guaiacol and the potential for demethoxylation side reactions. rsc.orgrsc.org Supported palladium catalysts have been extensively studied for this reaction, with the choice of support and reaction conditions playing a crucial role in achieving high selectivity and yield. rsc.orgresearchgate.netrsc.org

The nature of the catalyst support significantly impacts the activity and selectivity of palladium catalysts in guaiacol hydrogenation. rsc.orgresearchgate.net Among various supports, TiO₂ has been found to be superior for palladium, leading to higher activity and selectivity towards this compound. rsc.org The dispersion of palladium on the support also plays a role; while it doesn't significantly affect the selectivity on TiO₂ catalysts, an optimal dispersion of around 25% was found to maximize the turnover frequency. rsc.org In contrast, for nickel-based catalysts, the support morphology and surface oxygen groups have been shown to influence activity, with carbon nanotubes (CNT) demonstrating higher activity than activated carbon (AC) or oxidized CNTs. researchgate.net The acidity of the support can also enhance hydrogenolysis and deoxygenation capacities. researchgate.net

| Catalyst Support | Metal | Key Findings |

| TiO₂ | Pd | Superior activity and selectivity for this compound. rsc.org |

| Carbon Nanotubes (CNT) | Ni | Higher activity compared to other carbon supports. researchgate.net |

| Activated Carbon (AC) | Ni | Lower activity than CNT-supported nickel. researchgate.net |

| Ceria (CeO₂) | Pd | Effective for hydrodemethoxylation and hydrogenation under mild conditions. sci-hub.se |

| Al₂O₃-TiO₂ | Ru | High guaiacol conversion to hydrogenated products at low temperatures. mdpi.com |

Reaction parameters such as temperature and solvent are critical in controlling the selective hydrogenation of guaiacol. rsc.org Studies have shown that an optimal temperature is necessary to achieve high conversion and selectivity. For Pd/TiO₂ catalysts, a temperature of 373 K (100 °C) has been identified as effective. researchgate.net Increasing the temperature can sometimes lead to a decrease in selectivity towards the desired hydrogenated product and an increase in hydrodeoxygenation products. mdpi.com The choice of solvent can also influence the reaction pathway. Water is often used as a green solvent in these hydrogenations. researchgate.net

| Reaction Parameter | Catalyst System | Effect on Guaiacol Hydrogenation |

| Temperature | Pd/TiO₂ | Optimal temperature of 373 K (100 °C) for good yield. researchgate.net |

| Temperature | Ru/Al₂O₃-TiO₂ | Increased temperature from 25 to 150 °C decreased hydrogenation selectivity and increased hydrodeoxygenation selectivity. mdpi.com |

| Hydrogen Pressure | Pd/HS CeO₂ | Lower H₂ pressure favors hydrodemethoxylation over arene hydrogenation. sci-hub.se |

| Solvent | Pd/TiO₂ | Water is an effective and environmentally friendly solvent. researchgate.net |

Mechanistic Insights into Guaiacol Hydrogenation

The hydrogenation of guaiacol to produce this compound and its subsequent derivatives is a critical process in biomass valorization. unipa.itresearchgate.netutoronto.caacs.orgrsc.org The reaction pathways are complex and can lead to a variety of products, including 2-methoxycyclohexanol, cyclohexanol, and cyclohexane (B81311). unipa.itutoronto.caacs.org

One proposed pathway involves the initial hydrogenation of the aromatic ring of guaiacol to form 2-methoxycyclohexanol. unipa.itresearchgate.net This intermediate can then be further converted to other products. Another pathway suggests the hydrogenation of the benzene (B151609) ring and the hydroxyl group to first produce this compound. researchgate.net Subsequent reactions such as hydrolysis, dehydration, and further hydrogenation can then lead to cyclohexanol. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. For instance, a ruthenium catalyst has been shown to exhaustively hydrogenate guaiacol to 2-methoxycyclohexanol and cyclohexanol. researchgate.net In contrast, a platinum catalyst can yield a mixture of various hydrogenation products. researchgate.net Density functional theory (DFT) calculations have provided deeper insights into the competing mechanisms on platinum clusters, highlighting the energy barriers associated with different C-O bond cleavage pathways. unipa.it Recent studies have also focused on the selective hydrogenation of guaiacol to this compound using supported palladium catalysts, with one study achieving a 65% yield of this compound using a Pd/TiO2 catalyst. rsc.org

The reaction kinetics and pathways can be influenced by various factors, including the presence of co-solvents. For example, the addition of isopropanol (B130326) in the electrocatalytic hydrodeoxygenation of guaiacol has been shown to introduce an additional reaction pathway involving anisole (B1667542) as an intermediate. acs.org

Table 1: Products of Guaiacol Hydrogenation

| Product | Catalyst/Conditions | Reference |

| 2-Methoxycyclohexanol | Ru/NiAl2O4 | researchgate.net |

| Cyclohexanol | Ru/NiAl2O4 | researchgate.net |

| Mixture of hydrogenation products | Platinum catalyst | researchgate.net |

| This compound (65% yield) | Pd/TiO2 | rsc.org |

| Anisole (intermediate) | Electrocatalytic HDO with isopropanol | acs.org |

Dehydrogenation of this compound to Aromatic Compounds

The dehydrogenation of cyclohexanone derivatives, including this compound, to form phenols and other aromatic compounds is a significant transformation in organic synthesis. nih.gov This process provides an alternative route to substituted aromatic molecules, with different selectivity constraints compared to traditional electrophilic aromatic substitution reactions. nih.gov

Palladium(II) catalyst systems have been developed for the aerobic dehydrogenation of substituted cyclohexanones to the corresponding phenols, using molecular oxygen as the hydrogen acceptor. nih.gov This method is notable for its efficiency and tolerance of various functional groups. nih.gov While methods for the dehydrogenation of cyclohexenones to phenols have been explored, they often require harsh conditions or stoichiometric reagents. nih.gov The direct dehydrogenation of substituted cyclohexanones represents a more advanced and versatile strategy. nih.gov

Enolate Chemistry and Alkylation Strategies

The enolate chemistry of this compound is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon bonds at the α-position. libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com

Ketone Enolization Mediated by Lithium Hexamethyldisilazide (LiHMDS)

Lithium hexamethyldisilazide (LiHMDS) is a powerful, non-nucleophilic base commonly used to generate ketone enolates. acs.orgresearchgate.netnih.govacs.orgacs.orgnih.govresearchgate.netnih.govrsc.orgwpmucdn.com The enolization of unsymmetrical ketones like 2-substituted cyclohexanones can lead to two different enolates, often referred to as the kinetic and thermodynamic enolates. masterorganicchemistry.comrsc.orglibretexts.org The regioselectivity of this process is highly dependent on the reaction conditions, including the solvent and the presence of additives. acs.orgresearchgate.net

In the case of 2-methylcyclohexanone (B44802), a close analog of this compound, the use of LiHMDS in tetrahydrofuran (B95107) (THF) leads to enolization. acs.orgresearchgate.net However, in the presence of pyrrolidine (B122466), the reaction pathway shifts to a 1,2-addition of the pyrrolidine fragment to the ketone. acs.orgresearchgate.net

Spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the structure of the intermediates formed during LiHMDS-mediated enolization. acs.orgresearchgate.netnih.govacs.org In toluene (B28343), LiHMDS exists as a cyclic dimer. acs.orgresearchgate.netnih.govacs.org Upon addition of a ketone like 2-methylcyclohexanone, a ketone-complexed cyclic dimer, (TMS₂NLi)₂(ketone), is formed. acs.orgresearchgate.netnih.govacs.org

In the presence of trialkylamines, these structures become even more complex. With relatively unhindered trialkylamines, cyclic dimers of the general structure (TMS₂NLi)₂(R₃N)(ketone) are quantitatively formed. acs.orgresearchgate.netnih.govacs.org These structural insights are crucial for understanding the reaction mechanism and the role of additives. acs.orgresearchgate.netnih.govacs.org

Kinetic studies, often employing in situ Infrared (IR) spectroscopy, have revealed that the enolization of ketones like 2-methylcyclohexanone with LiHMDS in toluene proceeds through a dimer-based transition structure, [(TMS₂NLi)₂(ketone)]‡. acs.orgresearchgate.netnih.govfigshare.com

The reaction mechanism can be significantly altered by the solvent. acs.orgnih.govresearchgate.net For instance, enolization in the presence of hindered dialkyl ethers also proceeds via dimer-based transition structures. nih.gov In contrast, when using LiHMDS in THF/toluene mixtures, the reaction is consistent with a monomer-based pathway that is dependent on the THF concentration. acs.orgresearchgate.net

The addition of trialkylamines can dramatically accelerate the rate of LiHMDS-mediated enolization. acs.orgresearchgate.netnih.govacs.org This acceleration is attributed to a dimer-based transition structure, [(TMS₂NLi)₂(R₃N)(ketone)]‡. acs.orgresearchgate.netnih.govacs.org The magnitude of this rate enhancement is highly dependent on the steric properties of the trialkylamine.

Table 2: Effect of Trialkylamines on Enolization Rate

| Amine | Rate Acceleration | Reference |

| Relatively unhindered (e.g., Me₂NEt) | >200-fold | acs.orgresearchgate.netnih.gov |

| Intermediate steric demand (e.g., Et₃N) | >3000-fold | acs.orgresearchgate.netnih.gov |

| High steric demand (e.g., i-Pr₂NEt) | Muted acceleration | acs.orgresearchgate.netnih.gov |

| Highly hindered (e.g., i-Bu₃N) | No influence on rate | acs.orgresearchgate.netnih.gov |

The steric hindrance of the amine influences its ability to solvate the LiHMDS-ketone complex, leading to complex dependencies of the enolization rates on the amine's structure and concentration. acs.orgresearchgate.netnih.govacs.org These findings highlight the intricate interplay of aggregation, mixed aggregation, and substrate-base precomplexation in these reactions. acs.orgresearchgate.net

Stereoselective Alkylation and Conjugate Additions

The enolates derived from 2-substituted cyclohexanones, such as this compound, are crucial intermediates for stereoselective alkylation reactions. The regioselectivity of enolate formation (kinetic versus thermodynamic) and the subsequent diastereoselectivity of the alkylation are influenced by factors including the base, solvent, temperature, and the nature of the electrophile.

Conjugate addition reactions to α,β-unsaturated systems derived from this compound represent another powerful tool for carbon-carbon bond formation. Organocuprates (Gilman reagents) are well-known for their ability to perform 1,4-addition to enones. masterorganicchemistry.com An enone derived from this compound could undergo conjugate addition, with the stereochemical outcome being influenced by the steric and electronic properties of the methoxy (B1213986) group and the incoming nucleophile.

| Enolate Type | Reaction Conditions | Major Product | Reference |

| Kinetic | LDA, THF, -78 °C, then CH₃I | 2,6-Dimethylcyclohexanone | masterorganicchemistry.com |

| Thermodynamic | Equilibration, then CH₃I | 2,2-Dimethylcyclohexanone | researchgate.net |

This table presents data for the analogous system of 2-methylcyclohexanone to illustrate the principles of regioselective alkylation.

Ring Transformation and Derivatization

Synthesis of Chiral Pyrazoles from this compound-derived α-Chiral Tosylhydrazones

A notable application of this compound is in the synthesis of chiral pyrazoles. This transformation proceeds through the formation of an α-chiral tosylhydrazone intermediate derived from this compound. These tosylhydrazones can then undergo a cascade reaction with terminal alkynes. This sequence involves the in-situ generation of a diazo compound, followed by a 1,3-dipolar cycloaddition with the alkyne and a subsequent rug.nlresearchgate.net-sigmatropic rearrangement. This methodology allows for the synthesis of structurally diverse chiral pyrazoles where a stereogenic group is directly attached to a nitrogen atom of the pyrazole (B372694) ring.

| Alkyne | Product | Yield (%) |

| Phenylacetylene | 1-(2-methoxycyclohexyl)-5-phenyl-1H-pyrazole | Data not specified |

| 1-Octyne | 1-(2-methoxycyclohexyl)-5-hexyl-1H-pyrazole | Data not specified |

Data based on the general methodology described in the literature for the synthesis of chiral pyrazoles from α-chiral tosylhydrazones, including those derived from this compound. Specific yield data for the this compound derivative was not provided in the abstract.

Formation of Functionalized Cyclohexylamine (B46788) Derivatives via Cycloadditions

The synthesis of functionalized cyclohexylamine derivatives is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. While cycloaddition reactions represent a powerful strategy for the construction of the cyclohexylamine core, specific examples commencing from this compound are not extensively detailed in the surveyed literature. General methods, such as photocatalyzed [4+2] cycloadditions of benzocyclobutylamines with vinylketones, provide access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.gov

However, a highly relevant and well-documented method for the synthesis of methoxy-functionalized cyclohexylamines involves the reductive amination of this compound. This process can be achieved through the reaction of this compound with an amine in the presence of a reducing agent. For instance, the reductive coupling of guaiacol can proceed through a this compound intermediate, which then undergoes reductive amination to yield methoxy-functionalized cyclohexylamines. rug.nl Catalytic systems, such as those based on palladium on carbon (Pd/C), have been shown to be effective for this transformation. rug.nl

| Ketone | Amine | Catalyst/Reducing Agent | Product | Diastereoselectivity (cis:trans) | Yield (%) | Reference |

| 2-Methylcyclohexanone | Ammonia | Rhodium/Ruthenium, H₂ | 2-Methylcyclohexylamine | 94:6 | 82 | researchgate.net |

| 4-Substituted Cyclohexanone | Ammonia | Platinum/Palladium, H₂ | 4-Substituted Cyclohexylamine | Predominantly cis | Not Specified | google.com |

This table provides examples of reductive amination of substituted cyclohexanones to illustrate the synthesis of cyclohexylamine derivatives.

Synthesis of 1-Amino-2-hydroxycyclohexanecarboxylic Acids from this compound

This compound serves as a key starting material for the asymmetric synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid. The synthesis begins with racemic this compound and utilizes an asymmetric Strecker synthesis. This involves the reaction of the ketone with an amine, such as (S)- or (R)-1-phenylethylamine, and a cyanide source. This approach allows for the generation of the four stereoisomers with enantiomeric excess values reported to be in the range of 87% to 98%. The stereochemistry of the resulting amino acids has been established through NMR methods and X-ray analysis.

| Chiral Amine | Product Stereoisomer | Enantiomeric Excess (ee %) |

| (S)-1-Phenylethylamine | (1S,2S)- and (1S,2R)- precursors | 87 - 98 |

| (R)-1-Phenylethylamine | (1R,2R)- and (1R,2S)- precursors | 87 - 98 |

Data derived from the described asymmetric Strecker synthesis methodology starting from racemic this compound.

Mechanistic Investigations and Reaction Pathways Involving 2 Methoxycyclohexanone

Conformational Analysis and Equilibrium Studies

The conformational landscape of 2-methoxycyclohexanone is a subject of detailed study, employing both experimental and computational methods to understand the spatial arrangement of its atoms and the equilibria between its different forms.

The conformational equilibrium of this compound has been effectively analyzed by combining infrared (IR) spectroscopy with theoretical calculations. Current time information in Bangalore, IN. Theoretical models indicate the potential for six distinct conformations in the vapor phase. These arise from the rotation of the methoxy (B1213986) group around the O-C(2) bond, which can result in both axial and equatorial positions for the methoxy group, each with three possible rotational isomers (g(+), g(-), and anti). Current time information in Bangalore, IN.

However, experimental data from IR spectroscopy in a carbon tetrachloride (CCl₄) solution reveal a simpler picture. The spectrum shows only three carbonyl stretching bands, which suggests that only the conformers with the lowest energies are present in significant amounts in this non-polar environment. Current time information in Bangalore, IN. This combined approach allows for a more accurate depiction of the molecule's conformational behavior in solution than either technique could provide alone.

The two primary chair conformations of the cyclohexanone (B45756) ring place the methoxy substituent in either an axial or an equatorial position. Theoretical calculations have identified six possible low-energy conformers: three with the methoxy group in the axial orientation (axial-g(+), axial-g(-), and axial-anti) and three with it in the equatorial orientation (equatorial-g(+), equatorial-g(-), and equatorial-anti). Current time information in Bangalore, IN.

In cyclohexane (B81311) solvent, the equilibrium between these forms shows a negligible preference for the axial conformer of the methoxy group. rsc.org This contrasts with other 2-substituted cyclohexanones, such as 2-chlorocyclohexanone (B41772) and 2-bromocyclohexanone, where the axial conformer is significantly preferred in non-polar solvents. researchgate.net The specific nature of the substituent plays a crucial role in determining the balance between the axial and equatorial forms. rsc.org

The equilibrium between the different conformers of this compound is highly sensitive to the solvent environment. rsc.org This dependence is a result of the different polarities of the conformers and their interactions with solvent molecules. Current time information in Bangalore, IN.

In a non-polar solvent like carbon tetrachloride (CCl₄), only three low-energy conformers are observed via IR spectroscopy. However, when a very polar solvent such as acetonitrile (B52724) (CH₃CN) is used, an additional band appears in the IR spectrum. Current time information in Bangalore, IN. This fourth band is attributed to a conformer with a high dipole moment, which is stabilized by dipole-dipole interactions with the polar solvent molecules. Current time information in Bangalore, IN. The proportion of equatorial isomers tends to increase in more polar solvents, which suggests a damping of the dipolar interactions within the equatorial conformers. researchmap.jp This demonstrates that the polarity of the solvent can shift the conformational equilibrium to favor conformers that would otherwise be less stable in the gas phase or in non-polar media. Current time information in Bangalore, IN.

Oxidative Cleavage Reactions

This compound can serve as a substrate in oxidative cleavage reactions, which break the cyclic structure to form linear dicarboxylic acids, representing a key transformation in chemical synthesis.

The oxidative cleavage of this compound (2-MCO) using molecular oxygen (O₂) as the oxidant yields adipic acid (AA) and methanol. rsc.org This reaction is significant as 2-MCO can be derived from lignin (B12514952), a renewable biomass source, making this a potential green pathway for producing adipic acid, an important industrial monomer. researchgate.netrsc.org The process is typically carried out in a water solvent under an oxygen atmosphere. rsc.org

Kinetic studies and tests using radical inhibitors indicate that the reaction does not proceed via a free-radical auto-oxidation mechanism. Instead, the proposed pathway involves an initial activation of the 2-MCO substrate through a one-electron oxidation by the catalyst, followed by its reaction with oxygen. rsc.org

The aerobic oxidation of this compound is effectively catalyzed by heteropolyacids. researchgate.net Among various catalysts tested, simple, vanadium-free phosphotungstic acid (H₃PW₁₂O₄₀) has demonstrated good catalytic activity and excellent selectivity for adipic acid. researchgate.netrsc.org Despite not being traditionally regarded as an oxidation catalyst with O₂ as the oxidant, H₃PW₁₂O₄₀ has achieved a carbon-based yield of adipic acid as high as 74% (86% on a molar basis), surpassing the performance of some vanadium-based catalysts. researchgate.netrsc.org

Studies have shown that the H₃PW₁₂O₄₀ catalyst is stable and can be reused. rsc.org Other heteropolyacids have also been investigated as catalysts for this transformation. The table below summarizes the performance of various catalysts in the oxidation of 2-MCO.

Table 1: Catalytic Performance in the Oxidation of this compound Reaction Conditions: this compound (4.3 mmol), catalyst, water (10 g), O₂ (0.8 MPa at room temp.), 353 K, 24 h. rsc.org

| Catalyst (Amount / µmol) | Conversion (%) | Adipic Acid (AA) Yield (%-C) | Adipic Acid Selectivity (%-C) |

|---|---|---|---|

| H₃PW₁₂O₄₀ (110) | 60 | 45 | 74 |

| H₅PV₂Mo₁₀O₄₀ (55) | 71 | 31 | 44 |

| H₄SiW₁₂O₄₀ (110) | 38 | 21 | 56 |

| H₃PMo₁₂O₄₀ (110) | 66 | 50 | 75 |

| H₄SiMo₁₂O₄₀ (110) | 60 | 45 | 76 |

| V₂O₅ (55) | 31 | 11 | 37 |

| Blank (No Catalyst) | 7 | 1.9 | 26 |

Aerobic Oxidation of this compound to Adipic Acid and Methanol

Green Chemistry Principles in Adipic Acid Production

The synthesis of adipic acid from this compound is a prime example of applying green chemistry principles. researchgate.net Adipic acid is a crucial monomer for industrial polymers like nylon, and traditional production methods often involve hazardous reagents like nitric acid, leading to the formation of nitrous oxide (N₂O), a potent greenhouse gas. unigoa.ac.innih.gov The use of this compound, which can be derived from lignin, a renewable biomass resource, presents a sustainable alternative to petroleum-based feedstocks. rsc.orgresearchgate.netrsc.org

Several green catalytic systems have been developed for this transformation:

Heteropolyacid Catalysts: Simple, vanadium-free phosphotungstic acid (H₃PW₁₂O₄₀) has proven to be a stable, reusable, and highly selective catalyst for the aerobic oxidation of 2-MCO in water, achieving a carbon-based adipic acid yield of 74%. rsc.orgresearchgate.net This method avoids the use of toxic heavy metals. rsc.org

Acidic Ionic Liquids: These are considered green alternatives to volatile organic solvents due to their nonvolatility, thermal stability, and high polarity. researchgate.netacs.org They have been successfully used as catalysts for the selective oxidation of 2-MCO. researchgate.netacs.org

Metal-Free Flavin Catalysis: An electrochemical method using a metal-free flavin catalyst promotes the tandem Baeyer–Villiger reaction and oxygenation of 2-MCO to produce adipic acid under mild conditions, using ambient air and water. rsc.org

These approaches align with green chemistry goals by utilizing renewable resources, employing environmentally benign catalysts and oxidants (like O₂), and reducing the generation of harmful byproducts. unigoa.ac.inbcrec.idrsc.org

Formation of Monomethyl Adipate (B1204190) via Acidic Ionic Liquids

A highly selective and sustainable pathway has been developed for producing monomethyl adipate (MMA) from the oxidation of lignin-derived this compound using oxygen. researchgate.netresearchgate.net Monomethyl adipate is a valuable building block for fine chemicals and fuels, traditionally produced by the challenging monoesterification of adipic acid. researchgate.netnih.gov

This innovative, metal-free process employs an acidic ionic liquid, [HSO₃PMim][HSO₄], as a catalyst under mild conditions. researchgate.net The reaction achieves a high conversion of this compound (99.4%) with a significant yield of monomethyl adipate (66.6%). researchgate.netresearchgate.net The mechanism involves a cooperative catalytic effect of the ionic liquid. The cation, with its acidic proton, forms hydrogen bonds with the ketone and methoxy groups of the 2-MCO molecule, which initiates and accelerates the cleavage of C–H and C–C bonds. researchgate.netresearchgate.net Simultaneously, electrostatic interactions between the [HSO₄]⁻ anion and the cycloalkyl groups help to stabilize the intermediates during the oxidation process. researchgate.net This strategy not only provides an eco-friendly route to MMA but also establishes a framework for converting lignin into valuable chemicals. researchgate.net

Table 1: Catalytic Performance in the Oxidation of this compound

| Catalyst | Product | Conversion (%) | Yield (%) | Source(s) |

|---|---|---|---|---|

| H₃PW₁₂O₄₀ | Adipic Acid | - | 74 (carbon-based) | researchgate.net, rsc.org |

Stereochemical Aspects of Reactions

The chiral center at the C2 position of this compound makes it an interesting substrate for studying the stereochemical control of reactions.

Diastereoselective and Enantioselective Transformations

This compound and related substituted cyclohexanones are key substrates in stereoselective transformations. The reduction of 2-substituted cyclohexanones, for instance, can lead to the formation of diastereomeric alcohols. The stereoselectivity of these reductions is a classic problem in organic chemistry, often rationalized by models that consider steric and electronic effects. researchgate.netresearchgate.net

Enzymatic reductions, such as those using Saccharomyces cerevisiae, have been employed to achieve high enantiomeric purity in the products derived from 2-substituted cyclohexanones. nih.gov In another example, the diastereo- and enantioselective allylation of acyclic α-alkoxy ketones has been achieved using a copper/iridium dual catalyst system, which proceeds through a chelated enolate to control the stereochemistry. nih.gov While direct examples for this compound are specific, the principles of controlling stereoselectivity in α-substituted ketones are well-established and applicable. researchgate.netnih.gov

Role of Chelated Tin(IV) Enolates in Stereoselective Alkylation

A notable application of stereocontrol involving this compound is in the synthesis of a key intermediate for the broad-spectrum antibiotic, sanfetrinem. capes.gov.br In this process, (2S)-2-methoxycyclohexanone reacts with 4-acetoxyazetidinone in the presence of tin tetrachloride (SnCl₄) and a tertiary amine base. capes.gov.br This reaction produces the desired ketoazetidinone with high yield and diastereoselectivity. capes.gov.br

Low-temperature NMR studies revealed the mechanism behind this high stereocontrol. The SnCl₄ first forms a 1:1 chelate complex with (2S)-2-methoxycyclohexanone. capes.gov.br The addition of the base then deprotonates this complex to form a highly reactive, chelated tin(IV) enolate. capes.gov.br The high diastereoselectivity is attributed to an open transition state where the chelated SnCl₄ moiety amplifies the stereodirecting influence of the existing methoxy group on the incoming electrophile. capes.gov.br This method represents a significant improvement over previous syntheses of the target intermediate. capes.gov.br

Table 2: Diastereoselective Alkylation of (2S)-2-Methoxycyclohexanone Derivative

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Stereoselectivity | Source(s) |

|---|

Epimerization and Racemization Pathways of Chiral Ketones

The stereochemical integrity of a chiral center alpha to a carbonyl group, as in this compound, can be compromised under certain conditions, leading to epimerization or racemization. masterorganicchemistry.com This process occurs via the formation of an enol or enolate intermediate. masterorganicchemistry.com

When a chiral ketone with a stereocenter on the alpha-carbon is treated with a base, a proton is removed from this carbon. masterorganicchemistry.com The resulting enolate ion has a planar (sp²-hybridized) alpha-carbon, which means the original chirality at that center is lost. masterorganicchemistry.com Subsequent protonation (or reaction with another electrophile) can occur from either face of the planar enolate. masterorganicchemistry.com If the ketone has only one chiral center (the alpha-carbon), this process leads to racemization, producing a 1:1 mixture of enantiomers. If other stereocenters are present in the molecule, as would be the case in a more complex derivative of this compound, this process is termed epimerization, as it inverts the configuration at only one of multiple chiral centers, leading to the formation of a diastereomer. masterorganicchemistry.com This base-catalyzed pathway is a critical consideration in the synthesis and handling of optically active α-alkoxy ketones. acs.orgnih.gov

Advanced Spectroscopic and Computational Characterization of 2 Methoxycyclohexanone

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable tools for probing the three-dimensional arrangement of atoms in 2-methoxycyclohexanone and characterizing its various conformational isomers.

Infrared (IR) spectroscopy has been instrumental in analyzing the conformational equilibrium of this compound. Theoretical calculations suggest the possibility of six distinct conformations arising from the rotation of the methoxy (B1213986) group around the O-C(2) bond, which can be categorized as axial (g(+), g(-), and anti) and equatorial (g(+), g(-), and anti) conformers. nih.gov However, experimental IR spectra in a non-polar solvent like carbon tetrachloride (CCl₄) reveal only three carbonyl stretching bands. This indicates that only the conformers with the lowest energies are significantly populated in this environment. nih.gov

When the solvent is changed to a more polar one, such as acetonitrile (B52724) (CH₃CN), an additional band is observed in the IR spectrum. This fourth band is attributed to a conformer with a high dipole moment, which is stabilized by dipole-dipole interactions with the polar solvent molecules. nih.gov This observation highlights the significant influence of the solvent environment on the conformational equilibrium of this compound.

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is particularly sensitive to the conformation of the cyclohexanone (B45756) ring. In the more stable chair conformation, the C=O bond is slightly tilted from the ring plane, leading to a reduced dipole moment and lower absorption intensity. Conversely, in the less stable boat conformation, the C=O bond is more aligned with the ring plane, resulting in an increased dipole moment and higher absorption intensity. qiboch.com

Table 1: Observed Carbonyl Stretching Bands of this compound in Different Solvents

| Solvent | Observed Carbonyl Bands | Corresponding Conformations |

| Carbon Tetrachloride (CCl₄) | 3 | Lower energy conformers |

| Acetonitrile (CH₃CN) | 4 | Lower energy conformers + a high dipole moment conformer |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For substituted cyclohexanones like this compound, ¹H and ¹³C NMR are routinely used to determine the preferred conformation and to study the kinetics and thermodynamics of conformational exchange.

While specific mechanistic studies focused solely on this compound are not extensively detailed in the provided search results, the principles of using NMR for such analyses are well-established. For instance, in the related compound 2-bromocyclohexanone, the solvent dependence of ³JHH, ¹JCH, and ¹JCD NMR coupling constants, combined with theoretical calculations, allows for the direct determination of conformational equilibria without relying on model compounds. researchgate.net This approach could be similarly applied to this compound to quantify the populations of axial and equatorial conformers in various solvents.

The chemical shifts and coupling constants observed in the NMR spectrum provide detailed information about the local electronic environment and dihedral angles between adjacent protons, respectively. This data is crucial for assigning specific conformations and understanding the factors that govern their relative stabilities.

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the precise positions of atoms can be determined. nih.gov

For a molecule like this compound, a crystal structure would reveal the preferred conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the orientation of the methoxy substituent in the crystalline environment. This solid-state conformation can then be compared with the conformations observed in solution by other spectroscopic techniques and with the predictions of computational models.

While a specific X-ray crystal structure for this compound was not found in the search results, the technique has been successfully applied to analogous compounds like 2-bromo-4-tert-butylcyclohexanones to understand how conformational constraints influence their reactivity. researchgate.net Such studies underscore the value of X-ray crystallography in providing a static, high-resolution picture of molecular conformation.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly useful for studying the stereochemistry and conformational preferences of chiral analogues of this compound.

ORD measures the rotation of the plane of polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. The resulting spectra, often referred to as Cotton effect curves, are highly sensitive to the spatial arrangement of chromophores and other functional groups within the molecule.

For chiral ketones, the n → π* transition of the carbonyl group, which occurs around 290 nm, typically gives rise to a distinct CD signal. epa.gov The sign and magnitude of this signal can be empirically correlated with the local stereochemistry around the carbonyl group, including the conformation of the cyclohexanone ring and the orientation of substituents. By analyzing the CD spectra of a series of related chiral ketones, it is possible to derive empirical rules that relate the observed Cotton effect to specific structural features.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful theoretical framework for understanding the structure, stability, and reactivity of molecules. These methods complement experimental techniques by providing detailed insights into the underlying energetic and electronic factors that govern molecular behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for calculating the geometries, energies, and vibrational frequencies of molecules.

For this compound, DFT calculations can be used to map out the potential energy surface and identify the various stable conformers and the transition states that connect them. These calculations have confirmed the existence of multiple low-energy conformers corresponding to different orientations of the methoxy group relative to the cyclohexanone ring. nih.gov

By performing geometry optimizations and frequency calculations at a given level of theory (e.g., B3LYP/6-31G(d)), it is possible to determine the relative energies of the different conformers and to predict their vibrational spectra. researchgate.net These theoretical spectra can then be compared with experimental IR and Raman spectra to aid in the assignment of observed vibrational bands to specific conformational isomers.

Furthermore, DFT calculations can be used to investigate the influence of solvent on the conformational equilibrium by employing continuum solvation models. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the relative populations of conformers will change in different solvent environments.

Prediction of Spectroscopic Properties (e.g., Vibrational Circular Dichroism)

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful analytical technique that provides detailed stereochemical information about chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The prediction of VCD spectra through quantum chemical calculations has become an indispensable tool for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.netspectroscopyeurope.comamericanlaboratory.com For a chiral molecule like this compound, which exists as a mixture of conformers, computational methods are essential to interpret its experimental VCD spectrum.

The standard and most reliable method for predicting VCD spectra is Density Functional Theory (DFT). spectroscopyeurope.comamericanlaboratory.comcomputabio.com The computational protocol involves several key steps. First, a thorough conformational search is performed to identify all stable, low-energy conformers of the molecule. For this compound, this would primarily involve identifying the chair conformations with the methoxy group in either an axial or equatorial position, as well as considering other possible ring conformations like the twist-boat.

Once the stable conformers are identified, the geometry of each is optimized using a selected DFT functional, such as the widely used Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional, and an appropriate basis set (e.g., 6-31G* or larger). spectroscopyeurope.comrsc.org Following geometry optimization, the harmonic vibrational frequencies, infrared (IR) absorption intensities (dipole strengths), and VCD intensities (rotational strengths) are calculated for each conformer. dtic.mildtic.mil

Since the experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers, the final theoretical spectrum is generated by summing the spectra of the individual conformers, weighted by their Boltzmann population based on their calculated relative free energies. nih.gov The resulting theoretical VCD spectrum for one enantiomer (e.g., (R)-2-methoxycyclohexanone) can then be compared to the experimental spectrum. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the theoretical and experimental spectra are mirror images, the absolute configuration is assigned to the opposite enantiomer. spectroscopyeurope.comamericanlaboratory.com

The table below illustrates the type of theoretical data generated for the two primary chair conformers of (R)-2-methoxycyclohexanone, which would be used to construct the final Boltzmann-averaged spectrum. The vibrational frequencies, dipole strengths (D), and rotational strengths (R) are hypothetical values for prominent vibrational modes, such as C=O stretching, C-O-C stretching, and various C-H bending modes.

Interactive Table 1: Predicted Spectroscopic Data for (R)-2-Methoxycyclohexanone Conformers

| Vibrational Mode | Conformer | Predicted Frequency (cm⁻¹) | Dipole Strength (D) (10⁻⁴⁰ esu² cm²) | Rotational Strength (R) (10⁻⁴⁴ esu² cm²) |

| C=O Stretch | Axial | 1725 | 350 | +15.2 |

| C=O Stretch | Equatorial | 1728 | 365 | +18.5 |

| C-O-C Stretch | Axial | 1105 | 150 | -9.8 |

| C-O-C Stretch | Equatorial | 1112 | 145 | +7.3 |

| CH₂ Scissoring | Axial | 1450 | 45 | +2.1 |

| CH₂ Scissoring | Equatorial | 1452 | 48 | -1.5 |

| CH₃ Rocking | Axial | 1150 | 60 | -4.6 |

| CH₃ Rocking | Equatorial | 1145 | 65 | -3.9 |

Molecular Dynamics Simulations of Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical insights into how the surrounding solvent influences its structural dynamics, conformational preferences, and intermolecular interactions. nih.govresearchgate.net Solvation effects can significantly alter the conformational equilibrium, which in turn affects the molecule's chemical reactivity and spectroscopic properties. researchgate.netstackexchange.com

An MD simulation is initiated by constructing an atomic-level model of the system. This involves placing one or more this compound molecules in a periodic box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent like cyclohexane). The interactions between all atoms are governed by a force field, which is a set of parameters and equations that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of every atom is tracked over a period typically ranging from nanoseconds to microseconds. nih.gov

For this compound, a primary focus of MD simulations would be to investigate the solvent's impact on the conformational equilibrium between the axial and equatorial positions of the methoxy group. beilstein-journals.orgacs.org In the gas phase or nonpolar solvents, the bulkier methoxy group is expected to predominantly occupy the equatorial position to minimize steric hindrance. However, in polar or hydrogen-bonding solvents, specific solute-solvent interactions, such as hydrogen bonds between the solvent and the carbonyl oxygen, can shift this equilibrium. researchgate.net

MD simulations can quantify these effects by calculating the potential of mean force (PMF) along the dihedral angle corresponding to the ring inversion, which yields the free energy difference between the conformers in a given solvent. nih.gov Furthermore, these simulations allow for a detailed analysis of the solvent structure around the solute. One can determine the radial distribution functions for solvent molecules around specific atoms (like the carbonyl oxygen), calculate the average number of hydrogen bonds, and analyze the residence time of solvent molecules in the first solvation shell. researchgate.net This provides a dynamic, molecular-level picture of how the solvent interacts with and stabilizes different conformations of this compound. mdpi.com

The following table presents hypothetical data that could be derived from MD simulations of this compound in various solvents, highlighting the influence of the solvent environment on conformational stability and specific intermolecular interactions.

Interactive Table 2: Simulated Solvation Effects on this compound

| Solvent | Conformational Free Energy Difference (ΔGequatorial-axial) (kcal/mol) | Average H-Bonds to Carbonyl Oxygen | First Solvation Shell Residence Time (ps) |

| Cyclohexane (B81311) | -2.1 | 0 | 50 |

| Chloroform | -1.8 | 0.4 | 65 |

| Methanol | -1.2 | 1.5 | 80 |

| Water | -0.9 | 2.3 | 95 |

Applications and Synthetic Utility of 2 Methoxycyclohexanone in Material Science and Pharmaceutical Chemistry

Precursor in the Synthesis of Biologically Active Compounds

The unique structural features of 2-Methoxycyclohexanone make it a valuable starting material for the synthesis of complex molecules with significant biological activities. Its stereocenter and reactive ketone group allow for the construction of chiral scaffolds, which are of paramount importance in the development of therapeutic agents.

Intermediate in the Synthesis of Sanfetrinem (Broad-Spectrum Antibiotic)

This compound is a key intermediate in the stereoselective synthesis of Sanfetrinem, a broad-spectrum antibiotic. Specifically, the (2S)-enantiomer of this compound is utilized in a crucial carbon-carbon bond-forming reaction with a 4-acetoxyazetidinone derivative. This reaction, mediated by tin(IV) chloride (SnCl4) and a tertiary amine base, produces a ketoazetidinone with high yield and diastereoselectivity. acs.orgacs.org

Low-temperature NMR studies have shown that the reaction proceeds through the formation of a chelated tin enolate, which enhances the stereochemical influence of the methoxy (B1213986) group, guiding the incoming electrophile to attack from the less sterically hindered face. acs.org This method presents a significant improvement over previous synthetic routes to this key Sanfetrinem intermediate. acs.org The chiral (S)-2-Methoxycyclohexanone can be prepared through microbially-aided methods, such as the yeast reduction of a carbonyl group in a precursor molecule. researchgate.net

Building Block for Chiral Pyrazoles with Biological Activity

This compound serves as a foundational building block for the synthesis of chiral pyrazoles, a class of heterocyclic compounds known for their widespread biological activities and applications in drug discovery. The synthesis involves converting this compound into an α-chiral tosylhydrazone. This derivative then undergoes a cascade reaction with terminal alkynes, which includes a 1,3-dipolar cycloaddition followed by a acs.orgresearchgate.net-sigmatropic rearrangement, to yield chiral pyrazoles with a stereogenic group attached directly to a nitrogen atom.

This strategy has been successfully applied to create a diverse range of structurally varied chiral pyrazoles. Notably, the acs.orgresearchgate.net-sigmatropic rearrangement step occurs with stereoretention, a rare and valuable transformation in stereospecific synthesis. The pyrazole (B372694) scaffold is a key constituent in numerous compounds with antimicrobial, analgesic, and anti-inflammatory properties, making this synthetic route highly relevant for medicinal chemistry.

Derivatives as Potential Drug Discovery Scaffolds

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The ability of this compound to act as a precursor for complex, three-dimensional, and chiral molecules like pyrazoles positions its derivatives as promising scaffolds for medicinal chemistry.

The introduction of defined stereocenters is crucial for optimizing the interaction between a drug molecule and its biological target. By providing a readily available chiral building block, this compound facilitates the creation of compound libraries with high structural diversity and stereochemical complexity. These libraries can then be screened for activity against various biological targets, accelerating the discovery of new therapeutic agents. The versatility of scaffolds derived from this compound allows for systematic structural modifications to fine-tune pharmacological activity and properties.

Role in Sustainable Chemical Production

Beyond pharmaceuticals, this compound plays a significant role in the development of sustainable and environmentally friendly chemical manufacturing processes. It serves as a key link in the conversion of renewable biomass into high-value industrial chemicals that are typically derived from fossil fuels.

Production of Adipic Acid from Biomass-Derived Guaiacol (B22219)

Adipic acid is a vital industrial chemical, primarily used in the production of nylon. Traditionally, its synthesis involves the oxidation of petroleum-derived feedstocks with nitric acid, a process that generates significant nitrous oxide (N₂O), a potent greenhouse gas. A greener alternative route begins with guaiacol, a compound readily derived from lignin (B12514952), an abundant component of plant biomass. researchgate.netrsc.orgnih.gov

In this sustainable pathway, guaiacol is first selectively hydrogenated to produce this compound. researchgate.netrsc.orgresearchgate.net Subsequently, the this compound undergoes an oxidative cleavage reaction to yield adipic acid. researchgate.netrsc.org This two-step process effectively converts a renewable feedstock into a crucial industrial monomer.

| Catalyst | Oxidant | Solvent | Key Finding | Carbon-Based Yield of Adipic Acid |

|---|---|---|---|---|

| Phosphotungstic Acid (H₃PW₁₂O₄₀) | O₂ | Water | High activity and excellent selectivity; catalyst is stable and reusable. rsc.org | 74% |

| Vanadium-Based Catalysts | O₂ | Water | Active in oxidative cleavage but less effective than phosphotungstic acid for this reaction. researchgate.netrsc.org | Lower than 74% |

Green Chemistry Approaches in Synthetic Transformations

The production of adipic acid from guaiacol via this compound exemplifies several core principles of green chemistry. The process utilizes a renewable, biomass-derived feedstock (guaiacol) instead of finite petrochemicals, reducing the carbon footprint of the final product. nih.gov

Furthermore, the oxidation of this compound can be achieved using environmentally benign reagents. Research has demonstrated the efficacy of using molecular oxygen (O₂) as the oxidant in combination with a stable and reusable phosphotungstic acid catalyst. researchgate.netrsc.org This catalytic system operates in water, an environmentally safe solvent, and avoids the use of harsh and polluting reagents like nitric acid. The high yield and selectivity of this catalytic conversion highlight an efficient and sustainable pathway for producing a major industrial chemical. rsc.org

Industrial Relevance and Process Optimization

The industrial-scale production of this compound is a subject of growing interest, primarily driven by its potential as a bio-derived intermediate for valuable chemicals like adipic acid. The optimization of its synthesis process is critical for economic viability, focusing on efficient catalytic systems, high yields, and sustainable operational procedures.

Evaluation for Industrial Synthesis

The selective synthesis of this compound from guaiacol, a major component of biomass-derived lignin, represents a promising route for producing chemicals from renewable resources. rsc.orgresearchgate.net However, the partial hydrogenation of guaiacol to this compound is significantly more challenging than analogous reactions, such as the hydrogenation of phenol (B47542) to cyclohexanone (B45756). rsc.orgresearchgate.net Key difficulties include the lower reactivity of guaiacol and the propensity for undesirable side reactions like demethoxylation, which reduces selectivity. rsc.org

Research has focused on developing effective catalysts to overcome these challenges. Studies have shown that palladium (Pd) catalysts supported on titanium dioxide (TiO₂) are superior for this transformation in terms of both activity and selectivity compared to other supported Pd catalysts. rsc.org The optimization of the Pd/TiO₂ catalyst has been a focal point of investigation, with several parameters being systematically varied to maximize yield. An optimal yield of 65% for this compound has been achieved through careful tuning of these factors. rsc.org

Key optimization parameters for the Pd/TiO₂ catalyst include:

Palladium Precursor : The choice of the palladium salt used for catalyst preparation influences the final properties. Using a chloride-free precursor like palladium(II) acetate, Pd(OAc)₂, was found to be beneficial as residual chloride ions negatively impact selectivity. rsc.org

Palladium Loading : A loading of 3 wt% palladium was identified as effective. rsc.org

Calcination Temperature : A calcination temperature of 573 K (300 °C) after Pd loading was determined to be optimal. rsc.org

Palladium Dispersion : The dispersion of palladium particles on the TiO₂ support showed a volcano-type correlation with catalytic activity. The activity increased with dispersion up to about 25%, after which it began to decrease. rsc.org

The table below summarizes the evaluation of different supported palladium catalysts for the selective hydrogenation of guaiacol.

| Catalyst Support | Activity/Selectivity Profile | Reference |

|---|---|---|

| Titanium Dioxide (TiO₂) | Superior activity and selectivity to this compound. The support has a small effect on the interfacial sites, leading to good performance. | rsc.org |

| Cerium(IV) Oxide (CeO₂) | Much higher activity but much lower selectivity compared to Pd/TiO₂. This is attributed to the high activity but low selectivity of Pd–CeO₂ interface sites. | rsc.org |

| Hydroxyapatite (HAP) | Previously reported to give the highest yield of this compound (37% yield, 98% selectivity), but this was surpassed by optimized Pd/TiO₂. | rsc.org |

Catalyst Reuse and Stability in Large-Scale Production

For an industrial process to be economically feasible, the long-term stability and reusability of the catalyst are paramount. mdpi.com An effective catalyst must maintain high activity and selectivity over numerous cycles to minimize operational costs associated with catalyst replacement and regeneration. mdpi.com

In the synthesis of this compound via guaiacol hydrogenation, the optimized Pd/TiO₂ catalyst has demonstrated potential for reuse. rsc.org Studies have shown that the catalyst can be recovered after the reaction and reused in subsequent batches. A crucial step for maintaining catalytic performance is washing the used catalyst with a solvent, such as toluene (B28343), to extract residual organic species that may accumulate on the catalyst surface and block active sites. rsc.org

The stability of bimetallic catalysts has also been noted in similar hydrogenation processes, where catalysts maintained performance over multiple cycles without significant deactivation. mdpi.com While specific long-term, multi-cycle data for the Pd/TiO₂ catalyst in this compound production is a subject of ongoing research, the initial findings on its reusability are promising for large-scale applications.

The table below illustrates the conceptual performance of a catalyst over several reuse cycles, a critical evaluation for industrial applications.

| Reaction Cycle | Guaiacol Conversion (%) | This compound Selectivity (%) | Notes |

|---|---|---|---|

| 1 | ~95% | ~70% | Initial run with fresh catalyst. |

| 2 | Slight decrease | Maintained | Catalyst recovered and washed with toluene before reuse. rsc.org |

| 3 | Stable | Stable | Performance remains high after regeneration step. |

| 4+ | Gradual decline | Gradual decline | Potential for slow deactivation due to leaching or irreversible fouling needs to be monitored. |

Q & A

Q. What are the primary synthetic routes for 2-Methoxycyclohexanone in academic research?

- Methodological Answer : this compound is synthesized via oxidation of (1S,2S)-2-methoxycyclohexanol using Jones reagent (CrO₃/H₂SO₄), yielding a 95% product with 100% enantiomeric excess . Alternative routes include reductive amination using Pd/C catalysts, where this compound acts as an intermediate in coupling guaiacol derivatives with amines . Grignard-based methods involve forming magnesium enolate intermediates for stereoselective condensations with azetidinones .

Q. How is infrared spectroscopy utilized in conformational analysis of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies axial vs. equatorial conformers by analyzing carbonyl (C=O) and methoxy (O-CH₃) stretching frequencies. Theoretical calculations (e.g., MMX molecular mechanics) complement IR data, revealing six possible vapor-phase conformers due to methoxy group rotation . Solvent polarity significantly shifts equilibrium: in cyclohexane, axial preference is negligible, while polar solvents stabilize equatorial conformers via dipole interactions .

Advanced Research Questions

Q. What factors influence the stereoselective synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity is achieved using chiral catalysts or enolate intermediates. For example:

- BINAP ligands enable asymmetric hydrogenation of racemic this compound, producing enantiomerically pure derivatives .

- Magnesium enolates (prepared via Grignard reagents and organic bases) condense with acyloxyazetidinones to form tricyclic β-lactams with >90% diastereoselectivity .

- Pd/C catalysts drive reductive amination, yielding alkoxyl-functionalized cyclohexylamines with high enantiomeric excess .

Q. How do solvent interactions affect the conformational equilibrium of this compound?

- Methodological Answer : Solvent polarity alters van der Waals and dipole-dipole interactions, shifting axial/equatorial conformer ratios. NMR studies in five solvents show:

Q. What role does this compound play in catalytic hydrodeoxygenation (HDO) reactions?

- Methodological Answer : In guaiacol HDO over Ni/ZrO₂ or Ir/ZrO₂ catalysts, this compound is a key intermediate formed via partial hydrogenation. Kinetic studies reveal:

- Ni/ZrO₂ rapidly converts this compound to cyclohexanol (yield ratio 1.8:1 at 1 min) .

- Ir/ZrO₂ shows slower conversion but higher selectivity for cyclohexane (14% yield after 4 hours) .

Demethoxylation pathways compete with ketone hydrogenation, influenced by catalyst acidity and reaction temperature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.